molecular formula C54H93N3O17 B1246944 3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid

3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid

Cat. No. B1246944
M. Wt: 1056.3 g/mol
InChI Key: VZRAWAPJMFPCNZ-SHTOUQPMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid is a natural product found in Actinomyces with data available.

Scientific Research Applications

Synthesis and Chemical Structure

Research has been conducted on the synthesis and chemical structure of complex organic compounds, which may provide insights into the characteristics and potential applications of the compound . For instance, the study of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which constitute a new class of pseudopeptidic [1,2,4]triazines, reveals the versatility of organic synthesis in producing novel compounds with potentially unique properties (Sañudo et al., 2006). Additionally, the work on the synthesis of specific compounds using β-carbonyl systems further demonstrates the complexity and potential of organic synthesis in creating diverse molecular structures (Iijima et al., 1979).

Potential Biological Activity

The exploration of complex organic compounds often leads to the discovery of new biological activities. For example, research into oleanolic acid and its synthetic derivatives has shown their potential in cancer prevention and therapy, highlighting the diverse molecular targets these compounds can modulate (Shanmugam et al., 2014). This suggests that similarly complex compounds may also possess significant biological activities.

Applications in Drug Discovery

Complex organic molecules are a key focus in drug discovery due to their potential therapeutic applications. For instance, studies on novel dipeptoids have revealed their potent anxiolytic properties, illustrating how intricate molecular designs can lead to the development of new drugs (Debaerdemaeker et al., 1993). Similarly, the synthesis of various derivatives of complex organic molecules can lead to the identification of new compounds with potential therapeutic benefits.

properties

Molecular Formula

C54H93N3O17

Molecular Weight

1056.3 g/mol

IUPAC Name

3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C54H93N3O17/c1-31(15-13-11-9-10-12-14-22-57-53(55)56-8)23-35(5)51-34(4)17-20-42(60)36(6)44(62)25-38(58)24-39(72-50(69)29-48(66)67)26-40-27-46(64)52(70)54(71,74-40)30-47(65)33(3)16-19-41(59)37(7)45(63)28-43(61)32(2)18-21-49(68)73-51/h9-10,15,17-18,20-21,32-47,51-52,58-65,70-71H,11-14,16,19,22-30H2,1-8H3,(H,66,67)(H3,55,56,57)/b10-9+,20-17+,21-18+,31-15+

InChI Key

VZRAWAPJMFPCNZ-SHTOUQPMSA-N

Isomeric SMILES

CC1CCC(C(C(CC(C(/C=C/C(=O)OC(C(/C=C/C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)C/C(=C/CC/C=C/CCCNC(=NC)N)/C)C)O)O)C)O

Canonical SMILES

CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(=CCCC=CCCCNC(=NC)N)C)C)O)O)C)O

synonyms

TMC 34
TMC-34

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid
Reactant of Route 2
3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid
Reactant of Route 3
3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid
Reactant of Route 4
3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid
Reactant of Route 5
3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid
Reactant of Route 6
3-[[(10E,16E)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(4E,8E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodeca-4,8-dien-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.